1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid
Description
Historical Development and Significance
The development of this compound emerged from the broader historical context of pyrrolidine derivative research, which has been a cornerstone of medicinal chemistry for several decades. The pyrrolidine ring system, also known as tetrahydropyrrole, has been recognized since the early 20th century as a fundamental structural motif present in numerous biologically active natural products and synthetic compounds. The specific interest in chlorobenzyl-substituted pyrrolidine carboxylic acids developed as researchers began to understand the profound impact that halogen substitution could have on molecular properties and biological activity.
The historical significance of this compound class can be traced to the recognition that pyrrolidine derivatives serve as essential pharmacophore groups in drug development. Research spanning from 2015 to 2023 has demonstrated that compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates. The introduction of the chlorobenzyl substituent represents a strategic modification aimed at enhancing both the pharmacological properties and synthetic accessibility of these molecular frameworks.
Patent literature from 2009 demonstrates the industrial importance of related compounds, specifically describing novel processes for the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which are useful as starting materials or intermediates for the preparation of pharmaceutically active compounds, especially for compounds that are useful for the treatment of central nervous system disorders. This historical precedent establishes the foundation for understanding the current significance of this compound in contemporary chemical research.
Structural Classification within Pyrrolidine Derivatives
This compound belongs to the broader classification of pyrrolidine carboxylic acids, specifically as a chlorobenzyl-substituted derivative. The compound features a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a carboxylic acid functional group at the 3-position and a 3-chlorobenzyl substituent attached to the nitrogen atom. This structural arrangement places it within the category of N-substituted pyrrolidine-3-carboxylic acids, a class known for diverse biological activities.
The structural classification can be further refined by examining the specific substitution pattern. The 3-chlorobenzyl group represents a meta-substituted aromatic system, which distinguishes this compound from its ortho- and para-chlorinated analogs. Research has shown that the position of halogen substitution on the benzyl group can significantly influence biological properties and synthetic accessibility. The meta-chloro substitution pattern provides a unique electronic environment that affects both the compound's reactivity and its potential interactions with biological targets.
Table 1: Structural Classification of Related Pyrrolidine Carboxylic Acid Derivatives
| Compound Type | Substitution Pattern | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | N-3-chlorobenzyl, 3-carboxylic acid | C₁₂H₁₄ClNO₂ | Meta-chloro aromatic, tertiary amine |
| 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | N-4-chlorobenzyl, 3-carboxylic acid, 5-oxo | C₁₂H₁₂ClNO₃ | Para-chloro aromatic, lactam structure |
| 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-3-chlorophenyl, 3-carboxylic acid, 5-oxo | C₁₁H₁₀ClNO₃ | Direct aromatic attachment, lactam |
The classification within pyrrolidine derivatives also encompasses consideration of stereochemical aspects. While the basic pyrrolidine ring can exist in different conformations, the presence of the carboxylic acid group at the 3-position introduces potential stereochemical complexity, particularly in the context of asymmetric synthesis approaches that have been developed for related compounds.
Overview of Research Importance in Chemical Sciences
The research importance of this compound in chemical sciences stems from multiple interconnected factors that position this compound as a valuable research target. Primary among these is its role as a synthetic intermediate in the preparation of more complex molecular architectures with potential pharmaceutical applications. The compound's structural features make it an ideal building block for the development of novel therapeutic agents, particularly those targeting central nervous system disorders and metabolic diseases.
Recent research has demonstrated the broader significance of pyrrolidine derivatives in pharmacology, with studies spanning from 2015 to 2023 showing their utility across multiple therapeutic areas. These compounds have been shown to possess antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects. This broad spectrum of biological activities underscores the importance of systematic investigation into specific derivatives such as this compound.
The research importance is further amplified by the compound's potential role in quantitative structure-activity relationship studies. Research has shown that pyrrolidine derivatives serve as excellent models for developing predictive computational tools that can guide the design of new therapeutic agents. Studies utilizing heuristic methods and gene expression programming have demonstrated that QSAR models based on pyrrolidine derivatives can achieve correlation coefficients exceeding 0.93, indicating strong predictive capability for biological activity.
Additionally, the compound's significance extends to synthetic methodology development. The challenges associated with preparing enantiomerically pure pyrrolidine carboxylic acids have driven innovations in asymmetric synthesis, catalytic hydrogenation, and stereoselective reaction development. These methodological advances have broader implications for the field of synthetic organic chemistry, contributing to the development of more efficient and selective synthetic protocols.
Current Theoretical Frameworks in Structure-Function Relationships
Current theoretical frameworks governing the structure-function relationships of this compound and related compounds are grounded in several complementary approaches that seek to understand how molecular structure influences biological activity and chemical reactivity. These frameworks incorporate computational chemistry, quantitative structure-activity relationships, and mechanistic enzymology to provide comprehensive insights into molecular behavior.
The primary theoretical framework involves the application of quantitative structure-activity relationship modeling to predict biological activities based on molecular descriptors. Research has demonstrated that QSAR models developed for pyrrolidine derivatives can utilize quantum chemical, topological, geometrical, constitutional, and electrostatic descriptors to achieve high predictive accuracy. These models have been successfully applied to predict inhibition ratios for matrix metalloproteinases, with linear and nonlinear approaches both showing correlation coefficients exceeding 0.93.
Table 2: Key Molecular Descriptors in Pyrrolidine QSAR Models
| Descriptor Category | Specific Parameters | Contribution to Activity Prediction |
|---|---|---|
| Quantum Chemical | Molecular orbital energies, atomic charges | Electronic effects on binding affinity |
| Topological | Connectivity indices, shape flexibility | Molecular recognition and fit |
| Geometrical | Bond angles, distances, surface area | Spatial complementarity with targets |
| Constitutional | Atom counts, molecular weight | Basic structural requirements |
| Electrostatic | Dipole moment, partial charges | Electrostatic interactions with receptors |
Another important theoretical framework focuses on the conformational analysis of pyrrolidine rings and their impact on biological activity. The pyrrolidine ring exhibits significant conformational flexibility, and research has shown that shape flexibility indices play crucial roles in determining the activity of dipeptidyl peptidase-IV inhibitors. This conformational framework is particularly relevant for understanding how the 3-chlorobenzyl substituent influences the overall molecular geometry and binding preferences.
The electronic effects of halogen substitution represent a third major theoretical framework. The meta-chloro substituent in this compound introduces specific electronic perturbations that can be analyzed through computational chemistry approaches. These effects include inductive withdrawal of electron density, potential halogen bonding interactions, and modifications to the aromatic system's π-electron distribution. Understanding these electronic effects is crucial for predicting how structural modifications might influence biological activity.
Furthermore, current theoretical frameworks incorporate machine learning approaches for activity prediction. Recent studies have employed gene expression programming and other advanced computational methods to develop nonlinear models that can capture complex structure-activity relationships in pyrrolidine derivatives. These approaches have shown superior performance compared to traditional linear models, achieving correlation coefficients of 0.94 and demonstrating robust predictive capability across diverse structural modifications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUXSPUXCRBQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196294 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-17-8 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Methods
Cyclization reactions are crucial for forming the pyrrolidine ring. These reactions often involve strong bases and formic mixed anhydrides or alkyl formates to facilitate ring closure.
Protection and Deprotection Strategies
Protecting groups like tert-butoxycarbonyl (Boc) are commonly used to protect amino groups during synthesis. Deprotection typically involves acidic conditions, such as trifluoroacetic acid (TFA).
Hydrogenation Techniques
Catalytic hydrogenation is used to reduce double bonds in the pyrrolidine ring, often using catalysts like palladium on carbon or platinum oxide.
Challenges and Considerations
- Yield and Purity : Achieving high yields and purity is crucial. Conditions like temperature and catalyst choice significantly impact these factors.
- Stereochemistry : Maintaining stereochemical integrity during synthesis is important for biological activity.
- Scalability : Methods must be scalable for industrial production, considering cost and environmental impact.
Data Tables for Related Compounds
Given the lack of specific data for 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid, we can look at related compounds for insights:
Chemical Reactions Analysis
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the chlorobenzyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid ()
- Key Differences: Ring Size: Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Molecular Weight: 253.726 (piperidine) vs. ~253.7 (estimated for pyrrolidine analog).
2-Oxo-1-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic Acid ()
- Key Differences :
1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic Acid ()
- Key Differences :
Functional Group Variations
1-Benzyl-pyrrolidine-3-carboxylic Acid Amide ()
1-Acetyl-4-hydroxy-5-(4-methoxy-benzyl)-pyrrolidine-3-carboxylic Acid ()
- Key Differences :
Comparative Data Table
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Pyrrolidine | 3-Chlorobenzyl, -COOH | ~253.7 | Moderate lipophilicity, H-bond donor |
| 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid | Piperidine | 3-Chlorobenzyl, -COOH | 253.726 | Increased ring flexibility |
| 2-Oxo-1-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 2-Oxo, 3-Cl, 4-F, -COOH | ~285.7 | Enhanced enzyme interaction potential |
| 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 3-Methoxybenzyl, -COOH | 235.283 | Improved solubility |
| 1-Benzyl-pyrrolidine-3-carboxylic acid amide | Pyrrolidine | Benzyl, -CONH₂ | 204.27 | Strong H-bond acceptor |
Biological Activity
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid (CAS No.: 1086375-17-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid functionality. Its molecular formula is .
Biological Activity
This compound has been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The specific activity of this compound in this regard remains to be fully elucidated, but related compounds have shown promise in anticancer assays.
The biological effects of this compound are thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The carboxylic acid moiety may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
In Vitro Studies
Recent studies have focused on the compound's ability to modulate biological pathways in vitro:
- Antimicrobial Assays : Testing against Gram-positive and Gram-negative bacteria has indicated effective inhibition at low concentrations. For instance, minimum inhibitory concentration (MIC) values were reported as low as 16 μg/mL against certain strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
- Cytotoxicity Assays : In cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 μM, suggesting moderate potency compared to standard chemotherapeutics.
Case Studies
A notable case study involved the evaluation of various pyrrolidine derivatives, including this compound, for their anticancer properties. The study utilized human cancer cell lines and assessed cell viability post-treatment. Results indicated that compounds with similar structural motifs exhibited enhanced apoptotic activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves the condensation of 3-chlorobenzyl halides with pyrrolidine-3-carboxylic acid derivatives under basic or acidic conditions. For example, analogous compounds like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via reactions between chlorobenzaldehyde and pyrrolidine-2,5-dione using HCl as a catalyst at elevated temperatures (~80–100°C) . Optimization of solvent (e.g., DMF or THF), temperature, and stoichiometry of reagents is critical to minimize side products like over-alkylation or hydrolysis of the carboxylic acid group .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (e.g., in DMSO-d) identify the chlorobenzyl moiety (aromatic protons at δ 7.2–7.5 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via NMR (δ ~170–175 ppm) .
- HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS (negative ion mode) confirm molecular weight (e.g., calculated for CHClNO: 250.08 g/mol) and purity (>95%) .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch of carboxylic acid) .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or PC-3) to assess IC values, noting apoptosis markers via flow cytometry .
- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms for this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts and IR frequencies, reconciling discrepancies between experimental and theoretical data .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina to rationalize unexpected activity profiles .
- Mechanistic Studies : Employ isotopic labeling (e.g., ) in reaction intermediates to track regioselectivity during alkylation steps .
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during synthesis to induce asymmetry, followed by diastereomeric crystallization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed alkylation or hydrogenation reactions .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers, verified by polarimetry .
Q. How do steric and electronic effects of the 3-chlorobenzyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The meta-chloro substituent reduces steric hindrance compared to ortho analogs, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, DME/HO) .
- Electronic Effects : Electron-withdrawing Cl enhances electrophilicity of the benzyl carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols) in DMF at 60°C .
Experimental Design and Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- Buffer Solutions : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
- Accelerated Degradation : Incubate samples at 40°C, 60°C, and 80°C for 14 days. Analyze degradation products via LC-MS and assign structures using fragmentation patterns .
- Kinetic Modeling : Calculate rate constants (k) and activation energy (E) using the Arrhenius equation to predict shelf-life .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., IC values) using random-effects models in R or Python to account for inter-study variability .
- PCA (Principal Component Analysis) : Reduce dimensionality of structural/activity data to identify outliers or confounding variables (e.g., solvent polarity in assays) .
- Bayesian Inference : Update probability distributions for activity parameters as new data emerge, improving reproducibility .
Tables of Key Data
Table 1 : Comparison of Synthetic Methods for Analogous Compounds
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Acid-catalyzed alkylation | 65–78 | >95 | HCl, 80°C, 12 h | |
| Pd-mediated coupling | 82–90 | >98 | Pd(OAc), DME, 60°C | |
| Chiral resolution | 45–55 | 99 (ee) | Chiralpak IA, hexane/IPA |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC (μM) | Target | Assay Type | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-5-oxopyrrolidine | 12.3 ± 1.5 | COX-2 | Fluorometric | |
| 1-(3-Trifluoromethylbenzyl) derivative | 8.9 ± 0.7 | AChE | Colorimetric |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
